molecular formula C8H13NO4S B3318610 (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate CAS No. 1010836-59-5

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate

Cat. No.: B3318610
CAS No.: 1010836-59-5
M. Wt: 219.26 g/mol
InChI Key: VUOQYFNNLVVVHL-UHFFFAOYSA-N
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Description

“(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate” is a sulfonate ester featuring a tetrahydro-2H-pyran (THP) scaffold substituted with a cyano (-CN) group at the 4-position and a methanesulfonate (-OSO₂CH₃) moiety on the methyl group attached to the same carbon. This compound is structurally distinct due to the electron-withdrawing cyano group, which enhances its electrophilicity and reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for functionalized tetrahydropyran derivatives .

The THP ring provides conformational stability, while the methanesulfonate group acts as a leaving group, enabling applications in pharmaceutical and agrochemical synthesis. Its synthesis typically involves the sulfonation of (4-cyanotetrahydro-2H-pyran-4-yl)methanol using methanesulfonyl chloride under basic conditions .

Properties

IUPAC Name

(4-cyanooxan-4-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-14(10,11)13-7-8(6-9)2-4-12-5-3-8/h2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOQYFNNLVVVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CCOCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163824
Record name Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010836-59-5
Record name Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010836-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted tetrahydropyran derivatives.

    Hydrolysis: Tetrahydropyran-4-ol and methanesulfonic acid.

    Reduction: Tetrahydropyran-4-ylmethylamine.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Reactions Involving the Compound:

  • Nucleophilic Substitution: The methanesulfonate group acts as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles such as alkoxides and amines.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield tetrahydropyran-4-ol and methanesulfonic acid.
  • Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride, facilitating further modifications and functionalizations of the compound.

Medicinal Chemistry

Potential Biological Activity:
Derivatives of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate have shown potential in drug discovery and development. The compound's structure allows for modifications that can lead to biologically active compounds.

Case Study: Synthesis of Sultams
A notable application is in the synthesis of spirocyclic β- and γ-sultams through one-pot cyclization methods. The process involves the reduction of nitrile groups followed by sulfonylation, yielding compounds that are valuable in medicinal chemistry for their biological activities, including anti-inflammatory properties .

Material Science

Functional Materials Development:
The compound can be employed in the preparation of functional materials with specific properties. Its unique structure allows researchers to tailor materials for applications in electronics, coatings, and other advanced material systems.

Table 1: Summary of Reactions Involving this compound

Reaction TypeDescriptionMajor Products
Nucleophilic SubstitutionReaction with nucleophiles (e.g., alkoxides)Substituted tetrahydropyran derivatives
HydrolysisBreakdown under acidic/basic conditionsTetrahydropyran-4-ol, methanesulfonic acid
ReductionReduction of cyanide to amineTetrahydropyran-4-ylmethylamine

Table 2: Applications in Medicinal Chemistry

Application AreaDescriptionExamples
Drug DiscoverySynthesis of biologically active compoundsSpirocyclic β- and γ-sultams
Anti-inflammatory DrugsUse in developing new anti-inflammatory agentsVarious derivatives from the compound

Mechanism of Action

The mechanism of action of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous sulfonate esters and THP derivatives.

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate C₈H₁₃NO₃S 4-CN, methyl methanesulfonate ~211.26 (calculated) High reactivity in SN2 reactions; used in drug intermediates
Methyl methanesulfonate (MMS) C₂H₆O₃S Simple methanesulfonate 110.13 Alkylating agent; induces DNA damage via guanine methylation
(4-(2-Hydroxyethyl)-tetrahydro-2H-pyran-4-yl)methanesulfonate C₈H₁₆O₄S 4-(2-hydroxyethyl), methanesulfonate 208.28 Polar substituent enhances solubility; used in polymer chemistry
Tetrahydro-2H-pyran-4-yl methanesulfonate C₆H₁₂O₃S Unsubstituted THP, methanesulfonate 164.22 Common intermediate for THP derivatives

Research Findings and Mechanistic Insights

  • Gene Regulation: MMS induces a distinct p53 transcriptional response (255 p53-regulated genes) compared to etoposide (103 genes) or quercetin (149 genes), highlighting substituent-dependent pathway activation . While analogous data for this compound is lacking, its cyano group may modulate DNA damage signaling differently due to altered electrophilic reactivity.
  • Toxicity Profile: MMS exhibits lower potency (200 μM required for p53 activation) compared to etoposide (0.3 μM), emphasizing the role of structural complexity in biological potency . The cyano-substituted derivative’s toxicity profile remains uncharacterized but warrants investigation given its enhanced reactivity.

Biological Activity

Overview

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structure features a tetrahydropyran ring, a cyanide group, and a methanesulfonate ester, which contribute to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions which may lead to the formation of biologically active derivatives.

Potential Mechanisms Include:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis, potentially affecting pigmentation pathways.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways by interacting with receptors or enzymes, thereby altering cellular responses.

Biological Activity

Research indicates that this compound may exhibit a range of pharmacological activities:

  • Antitumor Activity: Compounds with structural similarities have demonstrated antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis .
  • Antibacterial Properties: Preliminary studies suggest potential antibacterial activity, making it a candidate for further investigation in antimicrobial drug development.
  • Anti-inflammatory Effects: Some derivatives may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntibacterialActivity against Gram-positive bacteria
Anti-inflammatoryModulation of cytokine production

Synthesis and Evaluation

A study focused on the one-pot synthesis of spirocyclic β-sultams from cyanoalkylsulfonyl fluorides highlighted the efficiency of reactions involving this compound derivatives. The cyclization process yielded compounds with significant biological potential, showcasing the versatility of this chemical framework in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. Key parameters include:

  • Temperature : Maintain 0–5°C during methanesulfonyl chloride addition to avoid side reactions (e.g., hydrolysis).
  • Catalysts : Use triethylamine (TEA) to neutralize HCl byproducts and improve reaction efficiency .
  • Solvent : Anhydrous dichloromethane (DCM) or acetonitrile (ACN) minimizes water interference.
  • Yield Optimization : Monitor reaction progress via TLC; purity is enhanced by recrystallization in ethanol/water mixtures (70–80% yields reported) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks to the cyano group (~110 ppm in ¹³C NMR), tetrahydro-2H-pyran ring protons (δ 1.5–4.5 ppm), and methanesulfonate methyl (δ 3.0–3.2 ppm) .
  • IR Spectroscopy : Confirm sulfonate ester (S=O stretching at ~1350 cm⁻¹ and 1170 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials. Degradation studies show ≤5% decomposition over 6 months when shielded from moisture and light .

Advanced Research Questions

Q. How should contradictory NMR data (e.g., signal splitting or unexpected shifts) be systematically resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in tetrahydro-2H-pyran) by collecting spectra at 25°C and –40°C .
  • 2D Techniques (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., cyano-attached C4 position) .
  • Cross-Validation : Compare with crystallographic data (e.g., X-ray structures of analogous pyran derivatives) .

Q. What experimental designs are effective for studying the compound’s reactivity with nucleophiles (e.g., amines, thiols)?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor methanesulfonate leaving-group displacement (pseudo-first-order conditions) .
  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to assess nucleophilicity trends .
  • Computational Modeling : Apply DFT (e.g., Gaussian) to predict transition-state geometries and activation energies .

Q. How can thermal stability and decomposition pathways be analyzed under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments (decomposition onset typically >200°C) .
  • GC-MS Pyrolysis : Identify volatile byproducts (e.g., SO₂, HCN) at 300°C .
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products .

Q. What strategies optimize regioselective functionalization of the tetrahydro-2H-pyran ring for targeted derivatization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the cyano group with TMS-Cl to direct electrophilic substitution to C3 or C5 positions .
  • Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., directing groups like pyridine) for arylations .
  • Stereochemical Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring-opening/functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate

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